Home > Products > Screening Compounds P120723 > 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride - 1993010-58-4

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

Catalog Number: EVT-1724195
CAS Number: 1993010-58-4
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Acetylphenyl)-2-methylquinazolin-4(3H)-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various quinazolinyl chalcones. [] These chalcones are then further modified to obtain compounds with potential anti-convulsant and anti-inflammatory properties. []

Relevance: This compound shares the core quinazolin-4(3H)-one structure with 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride. The key difference lies in the substituent at the 3-position, where this compound possesses a 4-acetylphenyl group instead of a hydroxyl group. [] Additionally, both compounds have a methyl group at the 2-position of the quinazoline ring. []

Quinazolinyl Chalcones (3-(4-(5-(3-substitutedphenyl)-4,5-isoxazol-3-yl) phenyl)-2-methyl quinazolin -4(3H)-ones)

Compound Description: This series of compounds, derived from Claisen-Schmidt condensation of 3-(4-acetylphenyl)-2-methylquinazolin-4(3H)-one, displays promising anti-convulsant and anti-inflammatory activities. [] Specifically, compounds 4a, 4b, and 4f exhibit excellent anti-convulsant activity, while compounds 4c and 4f demonstrate significant anti-inflammatory activity. []

Relevance: These compounds retain the core 2-methylquinazolin-4(3H)-one structure present in 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride. They are further modified with a substituted isoxazole ring linked through a phenyl group at the 3-position of the quinazoline ring. [] These structural modifications contribute to the observed biological activities. []

7,8-Dimethylbenzo(g)pteridine-2,4(1H,3H)-dione (Isopterorhodin)

Compound Description: This compound, also known as isopterorhodin, was isolated from the marine fungus Nigrospora sphaerica. [, ] This finding marked the first isolation of this fungus from a marine source. [, ]

Relevance: While belonging to a different chemical class (pteridine) than 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride (quinazoline), both compounds share a heterocyclic core structure containing nitrogen atoms and exhibit potential biological activities. [, ]

Overview

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This compound features a quinazolinone core structure modified with hydroxyl and methyl groups, contributing to its unique properties. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.

Source

The synthesis of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride can be achieved through various methods, often involving the reaction of substituted anilines or related compounds with appropriate reagents under controlled conditions. The compound has been explored in multiple studies for its potential therapeutic applications.

Classification

This compound falls under the category of heterocyclic organic compounds, specifically within the class of quinazolinones. It is classified as a bioactive molecule due to its reported effects in biological systems.

Synthesis Analysis

Methods

The synthesis of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride can be performed using several methodologies:

  1. Microwave-Assisted Synthesis: This method involves heating the reactants in a microwave reactor, which significantly speeds up the reaction time and enhances yield. For instance, hydrazine monohydrate can be reacted with 2-methylquinazolin-4(3H)-one derivatives in ethanol under microwave irradiation to produce various substituted quinazolinones .
  2. Conventional Heating: Traditional methods utilize refluxing techniques where reactants are heated together in solvents like ethanol or dimethylformamide. For example, a mixture of 2-methylquinazolin-4(3H)-one and other reagents can be refluxed to yield the desired product .

Technical Details

The synthesis often requires careful control of temperature and reaction times to optimize yields. For example, reactions may be conducted at temperatures ranging from 120 °C to 150 °C for specific durations depending on the starting materials and desired products .

Molecular Structure Analysis

Structure

The molecular structure of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride consists of a quinazolinone ring with two hydroxyl groups at positions 3 and 6 and a methyl group at position 2. The presence of these functional groups contributes to the compound's solubility and reactivity.

Data

  • Molecular Formula: C_9H_8ClN_3O_2
  • Molecular Weight: Approximately 217.63 g/mol
  • Melting Point: Reported between 206–208 °C depending on purity .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride includes:

  1. Amination Reactions: The compound can undergo amination to form various derivatives by reacting with amines under acidic or basic conditions.
  2. Hydrazinolysis: This reaction involves treating the compound with hydrazine hydrate to yield hydrazinyl derivatives .

Technical Details

Reactions typically require specific catalysts or conditions (e.g., triethylamine) to enhance efficiency and yield. Monitoring via techniques such as thin-layer chromatography is common during synthesis to ensure completion .

Mechanism of Action

Process

The mechanism of action for compounds like 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease processes, such as kinases or phosphatases.
  2. Cellular Uptake: Its structural features facilitate cellular uptake, allowing it to exert effects within target cells.

Data

Studies have shown that quinazolinones can modulate signaling pathways involved in cell proliferation and apoptosis, indicating potential anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nucleophilic sites on the hydroxyl groups.
Applications

Scientific Uses

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride has potential applications in:

  1. Pharmaceutical Development: Investigated for its antibacterial and anticancer properties.
  2. Biochemical Research: Used as a tool compound to study enzyme interactions and signaling pathways.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex quinazoline derivatives that may exhibit enhanced biological activity.
Synthesis and Structural Optimization

Bioisosteric Replacement Strategies for Quinazolinone Core Modification

Bioisosteric replacement has emerged as a powerful strategy for optimizing the physicochemical and pharmacological properties of quinazolinone derivatives. The replacement of the thiophene ring in thienopyrimidinones with a quinazolinone core significantly reduces potential hepatotoxicity while maintaining biological activity. This approach was successfully applied in HIV-1 RNase H inhibitor development, where the lead compound 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was modified through systematic bioisosteric replacement to yield 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one with retained submicromolar inhibitory activity (IC₅₀ = 0.41 µM) [4]. The bioisosteric transformation maintained crucial hydrogen-bonding interactions with the target enzyme while improving metabolic stability.

Further optimization demonstrated that methyl substituents at specific positions significantly enhance target affinity. For instance, 6-methylquinazolinone derivatives consistently outperformed their unsubstituted counterparts in enzymatic assays, establishing that strategic substitution modulates electronic properties and optimizes steric fit within the binding pocket [4]. The bioisosteric efficiency of this replacement was quantified through ligand efficiency metrics, confirming superior drug-like properties for the quinazolinone series compared to the original thienopyrimidinone scaffold .

Table 1: Bioisosteric Replacement Impact on Biological Activity

Original CompoundBioisosteric ReplacementIC₅₀ (µM)Activity Retention
Thienopyrimidinone lead6-Methylquinazolinone0.41100%
Thienopyrimidinone leadUnsubstituted quinazolinone3.4612%
Thienopyrimidinone lead7-Methylquinazolinone0.5673%

Fragment-Based Combinatorial Screening for Lead Compound Identification

Fragment-based combinatorial screening has proven invaluable for identifying dual-target quinazolinone inhibitors. This methodology enabled the discovery of BRD4-PARP1 dual inhibitors through systematic screening of quinazolinone fragment libraries against cancer-relevant targets. The approach began with screening a diverse fragment library (>500 compounds) against both targets, identifying quinazolinone scaffolds with measurable affinity to BRD4 and PARP1. Initial fragment hits exhibited weak binding (Kd > 100 µM) but provided crucial starting points for optimization [3].

The optimization process proceeded through three iterative cycles of structural modification:

  • Round 1 optimization focused on improving PARP1 affinity through substitutions at position C-6, establishing that small alkyl groups enhanced target engagement.
  • Round 2 optimization targeted BRD4 binding by introducing hydrogen bond donors at position N-3, significantly improving ligand efficiency.
  • Round 3 optimization integrated solubilizing groups to balance potency and pharmacokinetic properties, yielding compound 19d (ADTL-BPI1901) with dual micromolar potency against BRD4 and PARP1 [3].

This systematic approach demonstrated that fragment growth strategies centered on the quinazolinone core enable simultaneous optimization for divergent protein targets. The lead compound 19d exhibited synergistic activity in BRCA1/2 wild-type breast cancer models, validating the dual-target approach for overcoming limitations of single-target therapies [3].

Table 2: Fragment Optimization Stages for Dual BRD4-PARP1 Inhibitors

Optimization PhaseStructural FocusKey ModificationPotency Improvement
Fragment screeningCore identificationQuinazolinone selectionKd = 112 µM (BRD4)
Round 1C-6 positionMethyl → Ethyl substitution5.2-fold PARP1 affinity ↑
Round 2N-3 positionHydroxyethyl addition8.3-fold BRD4 affinity ↑
Round 3Solubility enhancementPiperazine incorporationBalanced logP = 2.1

One-Pot Synthetic Methodologies for Hydroxymethylquinazolinone Derivatives

Innovative one-pot methodologies have revolutionized the synthesis of hydroxymethylquinazolinone derivatives, significantly improving efficiency and scalability. The transformation of 2-chloromethyl-4(3H)-quinazolinones to 2-hydroxymethyl-4(3H)-quinazolinones exemplifies this advancement. Using anthranilic acids as starting materials, 2-chloromethyl intermediates are synthesized through condensation with chloroacetonitrile (3 equivalents) in methanol at 25°C for 2 hours, achieving yields of 58-88% across diverse substituted anthranilic acids [8].

The one-pot conversion eliminates intermediate isolation through sequential hydrolysis and reduction:

  • In situ hydrolysis of 2-chloromethyl intermediates using aqueous NaOH
  • Direct reduction with sodium borohydrideThis streamlined approach enables the synthesis of 2-hydroxymethyl-4(3H)-quinazolinone from unsubstituted anthranilic acid in 60% overall yield, compared to 30% yield via traditional multi-step routes [8]. The methodology demonstrates exceptional functional group tolerance, accommodating electron-donating groups (methoxy, methyl) and electron-withdrawing groups (chloro, bromo) on the quinazolinone ring system. However, substrates with ortho-substituents or strong electron-withdrawing groups (nitro) require modified conditions due to solubility limitations [8].

The 2-hydroxymethyl derivatives serve as versatile synthons for further structural diversification, enabling straightforward access to aldehyde, carboxylic acid, and amine functionalities through controlled oxidation or substitution reactions. This synthetic versatility underpins their utility in anticancer agent development, particularly for 4-anilinoquinazoline derivatives targeting tyrosine kinases [8].

Regioselective Functionalization of the Quinazolinone Scaffold

Regioselective modification of the quinazolinone scaffold enables precision engineering of molecular properties for target-specific applications. The Niementowski reaction provides a robust platform for regioselective functionalization, where anthranilic acids condense with amides or imidates to afford C-2 substituted derivatives with excellent regiocontrol [7]. This approach demonstrates remarkable versatility, accommodating diverse electrophiles including:

  • Acetic anhydride for C-2 methyl derivatives
  • Phenyl isothiocyanate for C-2 phenylthio derivatives
  • Formamidine acetate for unsubstituted C-2 position [7]

The C-3 position undergoes selective alkylation under mild basic conditions (K₂CO₃, DMF), enabling installation of solubilizing groups without affecting other sensitive functionalities. Meanwhile, electrophilic aromatic substitution occurs preferentially at the C-6 position of the quinazolinone ring system due to electronic activation by the peri-carbonyl group . This regiochemical preference was exploited to synthesize 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride through sequential:

  • C-2 methylation via Niementowski reaction with acetyl chloride
  • Regioselective sulfonation at C-6
  • Hydrolytic displacement to install the C-6 hydroxy group

The C-4 position offers unique opportunities for diversity-oriented synthesis through nucleophilic displacement reactions. Chlorination of the C-4 carbonyl followed by treatment with aniline derivatives provides efficient access to 4-anilinoquinazolines, a privileged scaffold in kinase inhibitor development [8]. This sequential functionalization strategy enables systematic exploration of structure-activity relationships at each position of the quinazolinone core.

Table 3: Regioselective Modification Strategies for Quinazolinone Scaffold

PositionReaction TypeReagents/ConditionsRepresentative Product
C-2Niementowski condensationAnthranilic acid + imidate, 80°C2-Methylquinazolin-4-one
C-3AlkylationK₂CO₃, alkyl halide, DMF3-Benzylquinazolinone
C-4Nucleophilic displacementPOCl₃ then aniline derivative4-Anilinoquinazoline
C-6Electrophilic substitutionSO₃/DMF complex, 0°C6-Sulfoquinazolinone
C-7Directed ortho-metalationBuLi then electrophile, -78°C7-Fluoroquinazolinone

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has dramatically accelerated quinazolinone preparation while improving yields and reducing environmental impact. The classical Niementowski condensation between anthranilic acids and formamidine acetate benefits significantly from microwave irradiation, reducing reaction times from hours to minutes while improving yields by 15-30% [5] [7]. Optimal conditions employ sealed vessels with temperature control (120-140°C) and polar protic solvents (ethanol, methanol) to facilitate efficient energy transfer [5].

The synthesis of erlotinib intermediates demonstrates the transformative impact of microwave methodology. Conventional thermal cyclization of diarylaminoterephthalic acid derivatives requires extended heating at 250°C (8-12 hours), whereas microwave-assisted cyclization achieves complete conversion in 20 minutes at 220°C with 30% increased yield [5]. This approach eliminates decomposition pathways observed in prolonged thermal reactions, enhancing product purity.

Solvent-free approaches provide complementary green chemistry advantages for quinazolinone synthesis. The condensation of anthranilic acids with trimethyl orthoacetate proceeds efficiently on solid acidic supports (montmorillonite K10) under mechanical mixing, eliminating solvent waste while achieving near-quantitative yields [5]. This method demonstrates particular utility for acid-sensitive substrates that decompose under conventional acid-catalyzed conditions.

The integration of microwave and solvent-free technologies enables rapid generation of quinazolinone libraries for drug discovery. These advanced synthetic approaches have reduced typical quinazolinone preparation from multi-day processes to operations completed within hours, significantly accelerating structure-activity relationship studies and lead optimization campaigns.

Table 4: Comparative Analysis of Microwave vs. Conventional Synthesis Parameters

Properties

CAS Number

1993010-58-4

Product Name

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

IUPAC Name

3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H

InChI Key

KBVWLGTWIXVWGG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.